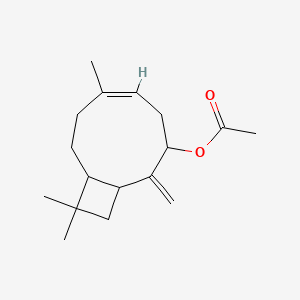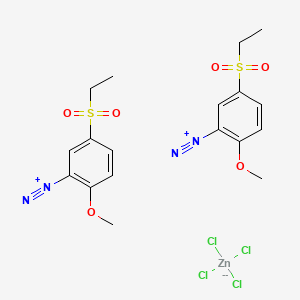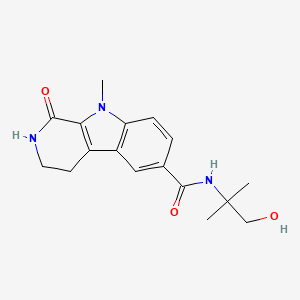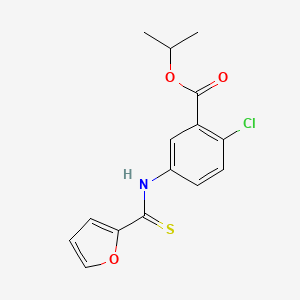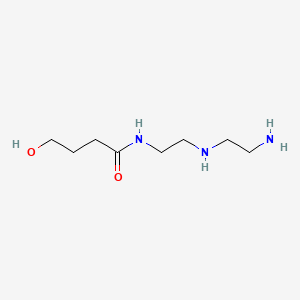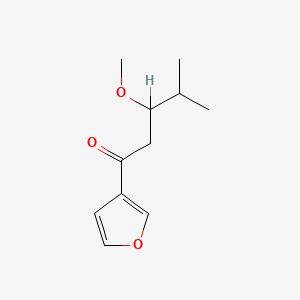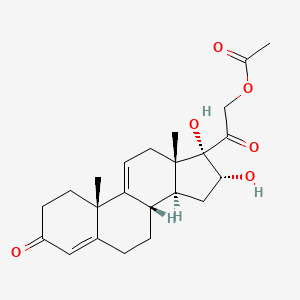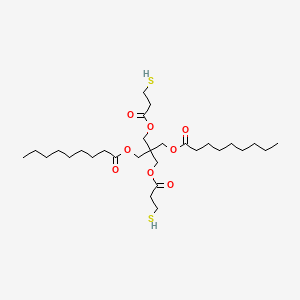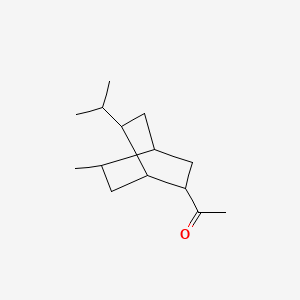
1-(5-Methyl-7-(1-methylethyl)bicyclo(2.2.2)oct-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-7-(1-methylethyl)bicyclo(2.2.2)oct-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C14H24O and its molecular weight is 208.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation methods for EINECS 284-835-8 are not explicitly detailed in the available sources. general synthetic routes for similar compounds typically involve multi-step organic synthesis processes. These processes often include:
Reagent Selection: Choosing appropriate starting materials and reagents.
Reaction Conditions: Controlling temperature, pressure, and pH to optimize yield and purity.
Purification: Using techniques such as distillation, crystallization, or chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for compounds listed in EINECS generally follow standardized protocols to ensure consistency and safety. These methods may include:
Batch Processing: Producing the compound in discrete batches with careful monitoring of reaction parameters.
Continuous Processing: Utilizing continuous flow reactors for large-scale production, which can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
EINECS 284-835-8, like many organic compounds, may undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Addition: Adding atoms or groups to unsaturated bonds, such as double or triple bonds.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction may produce alkanes or amines.
Aplicaciones Científicas De Investigación
EINECS 284-835-8 has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals, polymers, or materials with specific properties.
Mecanismo De Acción
The mechanism of action for EINECS 284-835-8 involves its interaction with molecular targets and pathways. While specific details are not available, general mechanisms may include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor function to elicit a biological response.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular behavior.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to EINECS 284-835-8 may include other organic molecules with comparable structures or functional groups. Examples include:
EINECS 284-283-8: Another compound listed in the EINECS inventory.
EINECS 284-325-5:
Uniqueness
EINECS 284-835-8’s uniqueness lies in its specific chemical structure and properties, which may confer distinct reactivity, biological activity, or industrial utility compared to similar compounds.
Propiedades
Número CAS |
84963-33-7 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
1-(5-methyl-7-propan-2-yl-2-bicyclo[2.2.2]octanyl)ethanone |
InChI |
InChI=1S/C14H24O/c1-8(2)12-6-11-7-13(10(4)15)14(12)5-9(11)3/h8-9,11-14H,5-7H2,1-4H3 |
Clave InChI |
DFHXMXGNFYWHDV-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2C(CC1CC2C(=O)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


